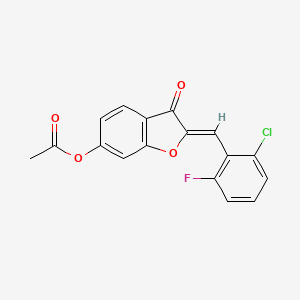

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Descripción

This compound belongs to the aurone family, characterized by a (Z)-configured benzylidene group fused to a benzofuran-3(2H)-one scaffold. The structure features a 2-chloro-6-fluorobenzylidene substituent at position 2 and an acetoxy group at position 4. Aurones are known for their antineoplastic activity, primarily through tubulin polymerization inhibition by targeting the colchicine-binding site.

Propiedades

IUPAC Name |

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFO4/c1-9(20)22-10-5-6-11-15(7-10)23-16(17(11)21)8-12-13(18)3-2-4-14(12)19/h2-8H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTXZIUKRXKYIH-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzylidene group, a benzofuran moiety, and an acetate functionality, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H12ClFO5, with a molecular weight of 362.74 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and bioavailability, which can be crucial for its biological efficacy.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to cellular receptors that mediate physiological responses.

- Antimicrobial Activity : Potential efficacy against a variety of pathogens due to structural similarities with known antimicrobial agents .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. This activity is likely attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives of benzofuran compounds can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Preventing cancer cells from dividing.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death .

Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran derivative with halogen substituents | Antimicrobial, Anticancer |

| Compound A | Benzofuran derivative | Antimicrobial |

| Compound B | Fluorinated benzaldehyde derivative | Anticancer |

| Compound C | Ethyl ester of a similar benzofuran | Anti-inflammatory |

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on anticancer properties, this compound was tested on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .

Comparación Con Compuestos Similares

Structure-Activity Relationships (SAR)

- Benzylidene Substituents : Electron-withdrawing groups (e.g., chloro, fluoro) at positions 2 and 6 (as in the target compound) enhance tubulin binding and cytotoxicity compared to electron-donating groups (e.g., methoxy in ) .

- Position 6 Modifications : Acetate esters (target compound) may improve solubility and bioavailability compared to ether-linked acetonitrile (5a) or benzoate esters ().

- Heterocyclic Variants : Pyridine-based benzylidenes (5b) show broad-spectrum activity but may introduce off-target risks compared to halogenated aromatics .

Pharmacological and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.